molecular formula C4H12ClNS B3425404 2-Aminobutane-1-thiol hydrochloride CAS No. 4145-99-7

2-Aminobutane-1-thiol hydrochloride

Cat. No.: B3425404
CAS No.: 4145-99-7
M. Wt: 141.66 g/mol
InChI Key: AKQKZYCNKADSSJ-UHFFFAOYSA-N
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Description

2-Aminobutane-1-thiol hydrochloride is a chemical compound with the molecular formula C4H12ClNS It is a derivative of butane, featuring an amino group at the second carbon and a thiol group at the first carbon, combined with hydrochloric acid to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobutane-1-thiol hydrochloride typically involves the reaction of 2-aminobutane with hydrogen sulfide in the presence of a catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to isolate the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Aminobutane-1-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines and thiols.

    Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Amines and thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Aminobutane-1-thiol hydrochloride finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Aminobutane-1-thiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can modulate redox reactions and influence cellular pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobutane-1-thiol
  • 2-Aminobutane-1-thiol sulfate
  • 2-Aminobutane-1-thiol nitrate

Uniqueness

2-Aminobutane-1-thiol hydrochloride is unique due to its specific combination of amino and thiol groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-aminobutane-1-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQKZYCNKADSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4145-99-7
Record name 1-Butanethiol, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4145-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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